

# Application Notes and Protocols for SJ1008030 TFA in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | SJ1008030 TFA |           |
| Cat. No.:            | B12391202     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SJ1008030 TFA** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Janus Kinase 2 (JAK2) for degradation. As a heterobifunctional molecule, **SJ1008030 TFA** recruits an E3 ubiquitin ligase to polyubiquitinate JAK2, leading to its subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for hematological malignancies driven by aberrant JAK-STAT signaling, such as certain types of leukemia. These application notes provide detailed protocols for the use of **SJ1008030 TFA** in leukemia cell lines, focusing on its effects on cell viability, protein degradation, and induction of apoptosis.

## **Mechanism of Action**

**SJ1008030 TFA** functions as a JAK2 degrader by inducing proximity between JAK2 and an E3 ubiquitin ligase. This action leads to the ubiquitination and subsequent proteasomal degradation of JAK2, thereby inhibiting the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain leukemia cells.[1] In addition to JAK2, **SJ1008030 TFA** has been observed to degrade other proteins, including GSPT1 and IKZF1, in a dose-dependent manner in some cell lines.[1]

## **Target Cell Lines**



**SJ1008030 TFA** has demonstrated significant efficacy in CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL) cell lines. A particularly sensitive cell line is MHH-CALL-4, a human B-cell precursor leukemia cell line with a CRLF2 rearrangement.[2][3] This cell line is recommended for initial studies to assess the activity of **SJ1008030 TFA**.

## **Data Presentation**

Table 1: In Vitro Efficacy of SJ1008030 TFA in MHH-

**CALL-4 Leukemia Cells** 

| Parameter | Value  | Cell Line  | Experimental<br>Conditions | Reference |
|-----------|--------|------------|----------------------------|-----------|
| IC50      | 5.4 nM | MHH-CALL-4 | 72-hour incubation         | [1]       |
| EC50      | 5.4 nM | MHH-CALL-4 | 72-hour incubation         | [4]       |

Table 2: Dose-Dependent Effects of SJ1008030 TFA on

**Protein Degradation in MHH-CALL-4 Cells** 

| Concentration | Incubation<br>Time | Target Protein        | Observed<br>Effect         | Reference |
|---------------|--------------------|-----------------------|----------------------------|-----------|
| 0 - 4.3 μΜ    | 72 hours           | JAKs, GSPT1,<br>IKZF1 | Dose-dependent degradation | [1]       |

Note: Specific quantitative data on the percentage of protein degradation at each concentration is not publicly available and would need to be determined experimentally.

## Table 3: Dose-Dependent Effects of SJ1008030 TFA on Apoptosis in Leukemia Cells



| Concentration   | Incubation Time | Cell Line  | % Apoptotic Cells |
|-----------------|-----------------|------------|-------------------|
| Vehicle Control | 48 hours        | MHH-CALL-4 | Baseline          |
| 1 nM            | 48 hours        | MHH-CALL-4 | TBD               |
| 10 nM           | 48 hours        | MHH-CALL-4 | TBD               |
| 100 nM          | 48 hours        | MHH-CALL-4 | TBD               |
| 1 μΜ            | 48 hours        | MHH-CALL-4 | TBD               |

Note: TBD (To Be Determined). Quantitative data from apoptosis assays should be generated to populate this table.

# Experimental Protocols Preparation of SJ1008030 TFA Stock Solution

#### Materials:

- SJ1008030 TFA (lyophilized powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

- Briefly centrifuge the vial of lyophilized SJ1008030 TFA to ensure the powder is at the bottom.
- To prepare a 10 mM stock solution, reconstitute the SJ1008030 TFA in an appropriate volume of DMSO. For example, for 1 mg of SJ1008030 TFA (MW: 987.97 g/mol ), add 101.2 μL of DMSO.[5]
- Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization.[5]



- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

## **Cell Viability Assay (MTT Assay)**

This protocol is for determining the IC50 of SJ1008030 TFA in leukemia cell lines.

#### Materials:

- Leukemia cell line (e.g., MHH-CALL-4)
- Complete cell culture medium (e.g., 80% RPMI 1640 + 20% FBS for MHH-CALL-4)[3]
- SJ1008030 TFA stock solution (10 mM in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

- Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium.
- Prepare serial dilutions of SJ1008030 TFA in complete culture medium from the 10 mM stock solution. A typical concentration range would be from 0.1 nM to 10 μM.
- Add 100 μL of the diluted SJ1008030 TFA solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).



- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- After incubation, add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC50 value.

## Western Blot for JAK2 Degradation

This protocol is to confirm the degradation of JAK2 protein following treatment with **SJ1008030 TFA**.

#### Materials:

- Leukemia cell line (e.g., MHH-CALL-4)
- · Complete cell culture medium
- SJ1008030 TFA stock solution (10 mM in DMSO)
- · 6-well plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-JAK2, anti-p-STAT5, anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

- Seed MHH-CALL-4 cells in 6-well plates at a density of 1 x 10<sup>6</sup> cells/mL.
- Treat the cells with various concentrations of SJ1008030 TFA (e.g., 1 nM, 10 nM, 100 nM, 1 μM) and a vehicle control for 24 to 72 hours.
- Harvest the cells by centrifugation and wash with ice-cold PBS.
- Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.



 Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is for quantifying apoptosis in leukemia cells treated with **SJ1008030 TFA** using flow cytometry.

#### Materials:

- Leukemia cell line (e.g., MHH-CALL-4)
- · Complete cell culture medium
- SJ1008030 TFA stock solution (10 mM in DMSO)
- · 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

- Seed MHH-CALL-4 cells in 6-well plates at a density of 1 x 10<sup>6</sup> cells/mL.
- Treat the cells with various concentrations of **SJ1008030 TFA** (e.g., 1 nM, 10 nM, 100 nM, 1  $\mu$ M) and a vehicle control for 48 hours.
- Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.



- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of SJ1008030 TFA as a JAK2 PROTAC.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Aberrant STAT5 and PI3K/mTOR pathway signaling occurs in human CRLF2-rearranged B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SJ1008030 TFA in Leukemia Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391202#how-to-use-sj1008030-tfa-in-leukemia-cell-lines]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com